An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-methoxybenzothiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-methoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methoxybenzothiazole, a key intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Synthesis of 2-Chloro-5-methoxybenzothiazole
The primary synthetic route to 2-Chloro-5-methoxybenzothiazole involves the chlorination of 5-methoxy-2-mercaptobenzothiazole. The most effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).
Reaction Scheme:
Figure 1: Synthesis of 2-Chloro-5-methoxybenzothiazole.
Experimental Protocol
This protocol is based on established methods for the chlorination of 2-mercaptobenzothiazoles.[1]
Materials:
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5-methoxy-2-mercaptobenzothiazole
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Sulfuryl chloride (SO₂Cl₂)
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Inert solvent (e.g., dichloromethane or chloroform)
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Ice water
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a well-ventilated fume hood, dissolve 5-methoxy-2-mercaptobenzothiazole in an inert solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Slowly add sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
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Carefully quench the reaction by pouring it over ice water to decompose any excess sulfuryl chloride.
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Separate the organic layer.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
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The crude 2-Chloro-5-methoxybenzothiazole can be further purified by recrystallization or column chromatography.
Characterization of 2-Chloro-5-methoxybenzothiazole
The structure and purity of the synthesized 2-Chloro-5-methoxybenzothiazole are confirmed using various analytical techniques.
Physical Properties
A summary of the known physical properties of 2-Chloro-5-methoxybenzothiazole is provided in the table below.[2]
| Property | Value |
| Molecular Formula | C₈H₆ClNOS |
| Molecular Weight | 199.66 g/mol |
| Boiling Point | 293.5 °C at 760 mmHg |
| Density | 1.404 g/cm³ |
| Flash Point | 131.3 °C |
Table 1: Physical Properties of 2-Chloro-5-methoxybenzothiazole.
Spectroscopic Data
While specific experimental spectra for 2-Chloro-5-methoxybenzothiazole are not widely available in the public domain, the expected spectral characteristics can be inferred from data on closely related compounds. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3][4]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring system and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the chlorine atom (C-2) would appear at a characteristic downfield shift. The carbons of the benzene ring and the methoxy group will also have specific chemical shifts.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methoxy) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1250 | C-O stretching (aryl ether) |
| ~850-750 | C-Cl stretching |
Table 2: Expected FT-IR Absorption Bands for 2-Chloro-5-methoxybenzothiazole.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199 and an (M+2)⁺ peak at m/z 201 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Figure 2: Overall experimental workflow.
This guide provides a foundational understanding of the synthesis and characterization of 2-Chloro-5-methoxybenzothiazole. Researchers are encouraged to consult specific literature and safety data sheets before undertaking any experimental work.
References
- 1. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. 3507-28-6|2-Chloro-5-methoxybenzothiazole| Ambeed [ambeed.com]
- 4. 3507-28-6 | 2-Chloro-5-methoxy-benzothiazole - Moldb [moldb.com]
